molecular formula C12H12N4OS B2603305 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021075-95-5

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2603305
CAS RN: 1021075-95-5
M. Wt: 260.32
InChI Key: WRZFPHRZWKLRJM-UHFFFAOYSA-N
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Description

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)acetamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTP1B is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability, highlighting the importance of structural modifications in enhancing drug profiles. One study investigated the replacement of the benzothiazole ring with different heterocyclic analogues to reduce metabolic deacetylation, demonstrating the critical role of chemical structure in the pharmacokinetic properties of therapeutic agents (Stec et al., 2011).

Diversity in Therapeutic Potential

The diverse therapeutic potential of pyridazinone derivatives was shown in a study where compounds exhibited cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This demonstrates the wide-ranging applications of such compounds in addressing various health conditions, underscoring the significance of chemical diversity in drug discovery (Habernickel, 2002).

Antisecretory and Ulcer Treatment Agents

Pyridazine derivatives have been synthesized and evaluated for their antisecretory activity and potential as antiulcer agents. The modification of the pyridine ring to a pyridazine ring in certain derivatives resulted in compounds with potent, long-lasting activity, highlighting the therapeutic potential of pyridazine derivatives in the treatment of ulcers (Yamada et al., 1981).

Synthesis of Novel Compounds for Various Applications

Studies on the synthesis of novel compounds, including those involving pyridine and fused pyridine derivatives, have led to the development of molecules with potential antimicrobial and antioxidant activities. These research efforts illustrate the continual search for new therapeutic agents with diverse biological activities (Flefel et al., 2018).

properties

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-9(17)14-11-4-5-12(16-15-11)18-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZFPHRZWKLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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